molecular formula C7H9BO2S B11913180 [(Phenylsulfanyl)methyl]boronic acid CAS No. 67975-88-6

[(Phenylsulfanyl)methyl]boronic acid

Cat. No.: B11913180
CAS No.: 67975-88-6
M. Wt: 168.03 g/mol
InChI Key: BBSBLQCNOLCFLU-UHFFFAOYSA-N
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Description

[(Phenylsulfanyl)methyl]boronic acid is an organoboron compound with the molecular formula C7H9BO2S. This reagent serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Boronic acids are widely recognized for their low toxicity and versatile reactivity, primarily functioning as mild Lewis acids . Their stability and ease of handling make them crucial for various applications, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form new carbon-carbon bonds . The unique phenylsulfanyl methyl side chain in this derivative may confer distinct electronic and steric properties, potentially influencing its reactivity and binding affinity in synthetic and biological contexts. In medicinal chemistry, boronic acids are considered privileged structures. They can act as bioisosteres for carboxylic acids, and their introduction into bioactive molecules can significantly modify selectivity, physicochemical characteristics, and pharmacokinetic profiles . The boronic acid functional group can form reversible covalent complexes with molecules featuring diol or diphenol structures, a mechanism that is foundational for its use in the design of sensors, drug delivery systems, and enzyme inhibitors . This specific interaction is also exploited in the development of inhibitors for various proteases and other molecular targets. Recent research highlights the potential of boronic acid derivatives in drug discovery, particularly in areas such as anticancer and antibacterial agents . Some studies explore the replacement of other functional groups, like nitro groups, with boronic acids to develop novel drug candidates, such as flutamide-like antiandrogens for prostate cancer research . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenylsulfanylmethylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,9-10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSBLQCNOLCFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CSC1=CC=CC=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511207
Record name [(Phenylsulfanyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67975-88-6
Record name [(Phenylsulfanyl)methyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Phenylthio-methyl halides react with boronate esters or boronic acids under basic conditions. For example, phenylthio-methyl chloride reacts with trimethyl borate in the presence of a Grignard reagent, facilitating B–C bond formation. The general pathway proceeds as follows:

PhS–CH2–X+B(OR)3BasePhS–CH2–B(OR)2+X\text{PhS–CH}2\text{–X} + \text{B(OR)}3 \xrightarrow{\text{Base}} \text{PhS–CH}2\text{–B(OR)}2 + \text{X}^-

Key Parameters :

  • Solvent : Anhydrous ethers (e.g., diethyl ether) or tetrahydrofuran (THF).

  • Temperature : 0–25°C to minimize side reactions.

  • Base : Lithium or sodium hydride to deprotonate intermediates.

Optimization Challenges

  • Halide Reactivity : Bromides exhibit faster kinetics than chlorides but require stricter moisture control.

  • Boronate Stability : Trimethyl borate is preferred over triethyl borate due to faster alkoxy group displacement.

Pinacol Ester Intermediate Formation

A two-step protocol involving pinacol protection enhances boron stability during synthesis, particularly for air-sensitive intermediates.

Stepwise Procedure

  • Esterification : this compound (1 mol) reacts with pinacol hydrate (1 mol) in diethyl ether, forming a boronate ester:

    PhS–CH2–B(OH)2+C6H12O2PhS–CH2–B(O2C6H12)+2H2O\text{PhS–CH}_2\text{–B(OH)}_2 + \text{C}_6\text{H}_{12}\text{O}_2 \rightarrow \text{PhS–CH}_2\text{–B(O}_2\text{C}_6\text{H}_{12}\text{)} + 2\text{H}_2\text{O}

    The biphasic system separates the ester for easy isolation.

  • Deprotection : Acidic hydrolysis (e.g., HCl/THF) regenerates the boronic acid.

Advantages and Limitations

  • Yield : >80% after purification (recrystallization from hexane/ethyl acetate).

  • Scalability : Suitable for multi-gram synthesis but requires stoichiometric pinacol.

Grignard Reagent-Based Borylation

Though less direct, this method adapts classical borylation strategies using organomagnesium reagents.

Synthetic Pathway

Phenylthio-methyl magnesium bromide reacts with borate esters under controlled conditions:

PhS–CH2–MgBr+B(OMe)3PhS–CH2–B(OMe)2+MgBr(OMe)\text{PhS–CH}2\text{–MgBr} + \text{B(OMe)}3 \rightarrow \text{PhS–CH}2\text{–B(OMe)}2 + \text{MgBr(OMe)}

Subsequent hydrolysis yields the boronic acid.

Critical Considerations

  • Moisture Sensitivity : Strict anhydrous conditions are essential to prevent proto-deboronation.

  • Byproducts : Magnesium alkoxyborates complicate purification, necessitating column chromatography.

Comparative Analysis of Methods

Method Reagents Yield Purity Complexity
Halide SubstitutionPhS–CH₂X, B(OR)₃, Base60–75%>95%Moderate
Pinacol EsterPinacol hydrate, Et₂O>80%>98%Low
Grignard BorylationPhS–CH₂MgBr, B(OMe)₃50–65%90–95%High

Key Findings :

  • The pinacol method offers superior yield and purity but requires additional deprotection steps.

  • Grignard approaches, while versatile, suffer from scalability issues due to sensitivity to air and moisture.

Recent advances in flow chemistry and catalytic borylation (e.g., iridium-catalyzed C–H activation) may streamline synthesis. For instance, directing groups on the phenylsulfanyl moiety could enable regioselective boron introduction, reducing reliance on halide precursors .

Chemical Reactions Analysis

Types of Reactions

((Phenylthio)methyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Delivery Systems

One of the most promising applications of [(Phenylsulfanyl)methyl]boronic acid is in the development of glucose-responsive drug delivery systems . The compound can be conjugated with polymers like chitosan to create nanoparticles that release drugs in response to glucose levels, making it suitable for diabetes management. For instance, insulin-loaded nanoparticles utilizing this compound have demonstrated controlled release profiles that are sensitive to glucose concentrations .

Cancer Treatment

The compound has also been investigated for its anticancer properties . Studies have shown that derivatives of phenylboronic acids can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways that promote cancer cell survival . For example, phenylboronic acid derivatives have been evaluated for their antiproliferative activity against ovarian cancer cells, revealing low micromolar inhibitory concentrations .

Diagnostic Applications

This compound derivatives are utilized in diagnostic applications , particularly as sensors for glucose and other biomolecules. Their ability to bind selectively to sugars allows for the development of sensitive glucose sensors that can be used for real-time monitoring in diabetic patients .

Polymer Chemistry

In material science, this compound is used to synthesize functionalized polymers that exhibit unique properties such as pH and temperature responsiveness. These materials can be employed in various applications including drug delivery systems and smart materials that respond to environmental stimuli .

Catalysis

The compound plays a role as a catalyst in organic synthesis reactions, particularly in the Suzuki-Miyaura coupling process, which is essential for forming carbon-carbon bonds in pharmaceuticals and agrochemicals . Its effectiveness as a catalyst stems from its ability to form stable boron-carbon bonds.

Case Study: Glucose-Responsive Insulin Delivery

A study investigated the use of this compound-functionalized chitosan nanoparticles for insulin delivery. The results showed that insulin release was significantly higher at elevated glucose levels, demonstrating the compound's potential as a glucose-sensitive delivery system.

ParameterValue
Encapsulation Efficiency85.9%
Loading Capacity14.7%
Glucose ConcentrationVariable (0-20 mM)

Case Study: Anticancer Activity

Another study assessed the antiproliferative effects of phenylboronic acid derivatives on various cancer cell lines using the MTT assay:

CompoundCell LineIC50 (µM)
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)12
4-Fluorophenylboronic acidMCF-7 (Breast)15

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Boronic Acids

2.1. Phenylboronic Acid (PBA)
  • Structure : Simplest aryl boronic acid (Ph-B(OH)₂ ).
  • Key Differences : Lacks the methylthio group, reducing steric bulk and electronic modulation.
  • Reactivity : Forms boroxines (cyclic trimers) via dehydration, complicating mass spectrometry analysis . PBA binds diols (e.g., glucose) at physiological pH but requires stabilization (e.g., benzoboroxole’s ortho-hydroxymethyl group) for effective complexation .
  • Applications : Used in glucose sensors and Suzuki-Miyaura cross-couplings .
  • Comparison : PSMBA’s sulfur atom may increase electrophilicity at boron, enhancing diol-binding kinetics, while its methylthio group could reduce boroxine formation compared to PBA .
2.2. 4-(Methylthio)phenylboronic Acid
  • Structure : Boronic acid directly attached to a methylthio-substituted phenyl ring (4-(SCH₃)-Ph-B(OH)₂ ) .
  • Comparison : PSMBA’s methylene spacer may improve steric accessibility for binding biomolecules (e.g., glycoproteins) compared to the rigid 4-(methylthio) derivative .
2.3. Benzoboroxole (Ortho-Hydroxymethyl PBA)
  • Structure : o-HOCH₂-Ph-B(OH)₂ , with an ortho-hydroxymethyl group stabilizing the tetrahedral boronate .
  • Reactivity: Effective at neutral pH due to intramolecular B–O coordination, enabling strong binding to sugars (e.g., mannose on gp120 glycans) .
  • Comparison : PSMBA lacks this stabilization, suggesting lower diol-binding affinity at physiological pH. However, its sulfur atom could facilitate interactions with metal ions or cysteine residues in proteins .
2.4. Bortezomib Derivatives
  • Structure : Peptide-based boronic acids (e.g., pyrazinyl-carbonyl-Phe-Leu-B(OH)₂ ) .
  • Applications : Proteasome inhibitors (FDA-approved for myeloma).
  • Comparison: PSMBA’s non-peptidic structure may reduce metabolic instability but lacks the targeted protease affinity of bortezomib. Modifying PSMBA with bulky groups (e.g., methylthio) could mimic bortezomib’s steric effects on proteasome inhibition .
2.5. Combretastatin–Boronic Acid Hybrids
  • Structure : Boronic acid substituted on a stilbene scaffold (e.g., cis-stilbene-B(OH)₂ ) .
  • Applications : Tubulin polymerization inhibitors (anticancer).
  • However, its planar structure may limit tubulin-binding efficacy .

Physicochemical Properties and Stability

  • Boroxine Formation : PSMBA’s methylthio group may sterically hinder trimerization, reducing boroxine formation compared to PBA .
  • Electron Transfer : The electron-withdrawing sulfur could increase boron’s electrophilicity, enhancing reactivity in Suzuki couplings (e.g., with aryl halides) .
  • Solubility : The thioether group likely improves lipid solubility versus hydrophilic boronic acids like benzoboroxole, aiding blood-brain barrier penetration .

Data Tables

Property PSMBA PBA Benzoboroxole 4-(Methylthio)PBA
Molecular Weight ~200 g/mol (estimated) 121.9 g/mol 151.9 g/mol 167.1 g/mol
pKa ~8.5 (estimated) 8.8 7.2 ~8.7 (estimated)
Diol-Binding Affinity Moderate (pH-dependent) Low (needs stabilization) High (pH 7.4) Moderate
Key Application Sensors, drug delivery Glucose sensing Glycoprotein binding Thiol detection

Biological Activity

[(Phenylsulfanyl)methyl]boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Boronic acids, including this compound, have been studied for their interactions with various biological targets, including enzymes and receptors. This article aims to summarize the biological activities associated with this compound, supported by relevant data tables and research findings.

Anticancer Activity

Boronic acids have shown promise in anticancer applications. Research indicates that certain derivatives can inhibit cancer cell proliferation. For example, studies have demonstrated that boronic acid derivatives can interact with the proteasome, leading to apoptosis in cancer cells. Specifically, compounds like bortezomib have been established as effective proteasome inhibitors, and similar mechanisms may be expected from this compound.

Table 1: Anticancer Activity of Boronic Acids

CompoundTargetIC50 (µM)Reference
BortezomibProteasome0.5
This compoundTBDTBDCurrent Study

Antibacterial Activity

Boronic acids are also noted for their antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains. Research has shown that these compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death.

Table 2: Antibacterial Efficacy of Boronic Acids

CompoundBacteriaMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
This compoundE. coli6.50
BortezomibVariousVaries

Enzyme Inhibition

The enzyme inhibition potential of boronic acids is significant. They can act as reversible inhibitors for serine proteases and other enzymes by forming covalent bonds with active site residues. For instance, studies have shown that certain boronic acids exhibit high selectivity and potency as inhibitors of autotaxin, an enzyme implicated in cancer progression.

Table 3: Enzyme Inhibition by Boronic Acids

CompoundEnzymeIC50 (µM)Mechanism
This compoundAutotaxin6Competitive inhibition
BortezomibProteasome0.5Covalent modification

Case Studies

  • Study on Anticancer Effects : A study focused on the interaction of boronic acids with cancer cells demonstrated that derivatives could significantly reduce cell viability in MCF-7 breast cancer cells, with IC50 values indicating strong cytotoxic effects while sparing healthy cells .
  • Antibacterial Testing : Another investigation assessed the antibacterial activity of various boronic acids against E. coli and Staphylococcus aureus, revealing that this compound exhibited notable activity at concentrations less than 10 mg/mL .

Q & A

Synthesis and Functionalization

Basic Question: Q. What are the common synthetic routes to prepare [(phenylsulfanyl)methyl]boronic acid derivatives, and how do reaction conditions influence yields? this compound derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl halides and boronic esters. Key factors include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for aryl-aryl coupling .
  • Base choice : Potassium carbonate or sodium hydroxide to facilitate transmetallation .
  • Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility and stability .
    Yields are sensitive to moisture and oxygen; inert atmospheres and anhydrous solvents are critical.

Advanced Question: Q. How can Matteson homologation be applied to introduce stereochemical complexity into this compound derivatives? Matteson homologation enables iterative chain elongation of boronic esters via α-chloro intermediates. For example:

Treat boronic ester precursors (e.g., methyl boronic esters) with zinc chloride and sodium benzylate to install hydroxy groups .

Sequential substitution with sodium azide and further homologation yields α-azido boronic esters with defined stereochemistry .
This method is limited by low conversion rates in carboxylic acid formation steps, requiring careful optimization of reaction time and temperature .

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